molecular formula C18H32N2O5S B6774582 N-[1-(oxan-4-ylsulfonyl)piperidin-4-yl]-2-propan-2-yloxolane-3-carboxamide

N-[1-(oxan-4-ylsulfonyl)piperidin-4-yl]-2-propan-2-yloxolane-3-carboxamide

Cat. No.: B6774582
M. Wt: 388.5 g/mol
InChI Key: KNEWVQUWUVUDLW-UHFFFAOYSA-N
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Description

N-[1-(oxan-4-ylsulfonyl)piperidin-4-yl]-2-propan-2-yloxolane-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxane ring, a piperidine ring, and an oxolane ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(oxan-4-ylsulfonyl)piperidin-4-yl]-2-propan-2-yloxolane-3-carboxamide typically involves multiple steps, starting with the preparation of the oxane and piperidine intermediates. These intermediates are then subjected to sulfonylation and subsequent coupling reactions to form the final compound. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired compound specifications.

Chemical Reactions Analysis

Types of Reactions

N-[1-(oxan-4-ylsulfonyl)piperidin-4-yl]-2-propan-2-yloxolane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions may be carried out at lower temperatures in the presence of a suitable solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation of the compound may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

N-[1-(oxan-4-ylsulfonyl)piperidin-4-yl]-2-propan-2-yloxolane-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or antimicrobial properties.

    Industry: It is used in the development of new materials, such as polymers or coatings, and in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[1-(oxan-4-ylsulfonyl)piperidin-4-yl]-2-propan-2-yloxolane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[1-(oxan-4-ylsulfonyl)piperidin-4-yl]-2-propan-2-yloxolane-3-carboxamide include:

  • N-[1-(oxan-4-ylsulfonyl)piperidin-4-yl]pyrimidin-2-amine
  • N-[1-(oxan-4-ylsulfonyl)piperidin-4-yl]-2-(trifluoromethyl)pyridin-4-amine

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups and ring structures. This unique structure imparts specific chemical and biological properties that make it valuable for various applications in research and industry.

Properties

IUPAC Name

N-[1-(oxan-4-ylsulfonyl)piperidin-4-yl]-2-propan-2-yloxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N2O5S/c1-13(2)17-16(7-12-25-17)18(21)19-14-3-8-20(9-4-14)26(22,23)15-5-10-24-11-6-15/h13-17H,3-12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNEWVQUWUVUDLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(CCO1)C(=O)NC2CCN(CC2)S(=O)(=O)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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